Cas no 5828-96-6 (1,3-diethyl 2-(trifluoromethyl)propanedioate)

1,3-Diethyl 2-(trifluoromethyl)propanedioate is a fluorinated malonate derivative characterized by its trifluoromethyl group, which enhances its reactivity and utility in synthetic chemistry. This compound serves as a versatile building block for the preparation of trifluoromethyl-substituted heterocycles, pharmaceuticals, and agrochemicals. Its ethyl ester groups improve solubility in organic solvents, facilitating reactions such as nucleophilic substitutions, condensations, and cyclizations. The presence of the electron-withdrawing trifluoromethyl group also influences the compound's stability and reactivity, making it valuable for introducing fluorinated motifs into target molecules. Its well-defined structure and high purity ensure consistent performance in fine chemical synthesis and research applications.
1,3-diethyl 2-(trifluoromethyl)propanedioate structure
5828-96-6 structure
Product Name:1,3-diethyl 2-(trifluoromethyl)propanedioate
CAS No:5828-96-6
MF:C8H11F3O4
MW:228.165753602982
MDL:MFCD00455517
CID:342586
PubChem ID:71443674
Update Time:2025-05-21

1,3-diethyl 2-(trifluoromethyl)propanedioate Chemical and Physical Properties

Names and Identifiers

    • Propanedioic acid, (trifluoromethyl)-, diethyl ester
    • diethyl 2-(trifluoromethyl)propanedioate
    • 1,3-diethyl 2-(trifluoromethyl)propanedioate
    • 5828-96-6
    • SCHEMBL20473345
    • MFCD00455517
    • diethyl trifluo romethylmalonate
    • AKOS018116651
    • Diethyl (trifluoromethyl)propanedioate
    • EN300-119984
    • DTXSID40852489
    • 2-(Trifluoromethyl)diethylmalonate
    • DSFVGHRRSTWOSN-UHFFFAOYSA-N
    • MDL: MFCD00455517
    • Inchi: 1S/C8H11F3O4/c1-3-14-6(12)5(8(9,10)11)7(13)15-4-2/h5H,3-4H2,1-2H3
    • InChI Key: DSFVGHRRSTWOSN-UHFFFAOYSA-N
    • SMILES: FC(C(C(=O)OCC)C(=O)OCC)(F)F

Computed Properties

  • Exact Mass: 228.06093
  • Monoisotopic Mass: 228.06094331g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 6
  • Complexity: 219
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 52.6Ų

Experimental Properties

  • PSA: 52.6

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1,3-diethyl 2-(trifluoromethyl)propanedioate Suppliers

Amadis Chemical Company Limited
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(CAS:5828-96-6)1,3-diethyl 2-(trifluoromethyl)propanedioate
Order Number:A1166573
Stock Status:in Stock
Quantity:1g/5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 01:06
Price ($):183.0/587.0
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1,3-diethyl 2-(trifluoromethyl)propanedioate Related Literature

Additional information on 1,3-diethyl 2-(trifluoromethyl)propanedioate

1,3-Diethyl 2-(Trifluoromethyl)Propanedioate: A Comprehensive Overview

1,3-Diethyl 2-(Trifluoromethyl)Propanedioate (CAS No. 5828-96-6) is a versatile organic compound with a unique chemical structure that has garnered significant attention in various fields of research and industrial applications. This compound belongs to the class of esters, specifically a diester derivative of trifluoromethyl propanedioic acid. Its molecular formula is C₈H₁₁F₃O₃, and it exhibits a molecular weight of approximately 214.19 g/mol. The compound is characterized by its trifluoromethyl group (-CF₃), which imparts distinct electronic and steric properties, making it highly valuable in chemical synthesis and material science.

The synthesis of 1,3-diethyl 2-(trifluoromethyl)propanedioate typically involves the reaction of trifluoromethyl propanedioic acid with ethanol in the presence of an acid catalyst, such as sulfuric acid. This reaction follows a standard esterification mechanism, where the carboxylic acid group (-COOH) reacts with ethanol to form the corresponding ester (-COOEt). The resulting compound is a colorless liquid with a pleasant odor, which is stable under normal conditions but may decompose under harsh thermal or oxidative conditions.

One of the most notable applications of 1,3-diethyl 2-(trifluoromethyl)propanedioate is in the field of polymer chemistry. The compound serves as a precursor for the synthesis of high-performance polymers, particularly those with tailored mechanical and thermal properties. Recent studies have demonstrated its potential as a monomer for producing polyesters with enhanced resistance to UV degradation and improved flexibility. For instance, researchers at the University of California have reported the successful incorporation of this compound into polyurethane formulations, resulting in materials with superior durability and elasticity.

In addition to its role in polymer synthesis, 1,3-diethyl 2-(trifluoromethyl)propanedioate has found applications in pharmaceutical chemistry. The trifluoromethyl group is known to enhance the lipophilicity and bioavailability of drug molecules, making this compound an attractive candidate for drug delivery systems. A recent study published in the *Journal of Medicinal Chemistry* highlighted its use as a building block for developing anti-inflammatory agents with improved pharmacokinetic profiles.

The electronic properties of 1,3-diethyl 2-(trifluoromethyl)propanedioate also make it a promising candidate for use in organic electronics. The trifluoromethyl group introduces electron-withdrawing effects, which can be exploited to design materials with enhanced electrical conductivity. For example, scientists at Stanford University have utilized this compound as a component in organic photovoltaic devices, achieving significant improvements in power conversion efficiency.

From an environmental perspective, 1,3-diethyl 2-(trifluoromethyl)propanedioate exhibits moderate biodegradability under aerobic conditions. However, its persistence in aquatic environments remains a concern, particularly given its potential to accumulate in fatty tissues of aquatic organisms. Regulatory agencies such as the U.S. Environmental Protection Agency (EPA) have recommended monitoring its usage in industrial settings to minimize ecological impacts.

Recent advancements in green chemistry have also led to innovative methods for synthesizing 1,3-diethyl 2-(trifluoromethyl)propanedioate using bio-based feedstocks and catalytic processes. For instance, researchers at MIT have developed a sustainable route involving enzymatic catalysis that reduces energy consumption and waste generation during production. Such approaches align with global efforts to promote circular economy principles and reduce carbon footprints in chemical manufacturing.

In conclusion, 1,3-diethyl 2-(trifluoromethyl)propanedioate (CAS No. 5828-96-6) is a multifaceted compound with diverse applications across various industries. Its unique chemical properties make it an invaluable tool in polymer science, pharmaceuticals, electronics, and beyond. As research continues to uncover new potential uses and sustainable production methods for this compound, its significance in both academic and industrial settings is expected to grow further.

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Amadis Chemical Company Limited
(CAS:5828-96-6)1,3-diethyl 2-(trifluoromethyl)propanedioate
A1166573
Purity:99%/99%
Quantity:1g/5g
Price ($):183.0/587.0
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